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molecular formula C10H11BrFNO B1444402 4-(5-Bromo-2-fluorophenyl)morpholine CAS No. 1065169-38-1

4-(5-Bromo-2-fluorophenyl)morpholine

Cat. No. B1444402
M. Wt: 260.1 g/mol
InChI Key: SAIXLFZHUFAJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723368B2

Procedure details

To a CEM snap top microwave vial (10 ml) equipped with a magnetic stir bar (3×10 mm) was added 5-Bromo-2-fluoroaniline (1.00 g, 5.26 mmol), sodium iodide (2.37 gm, 15.8 mmol), potassium carbonate (1.45 gm, 10.5 mmol), and 2-chloroethyl ether (1.30 gm, 9.09 mmol) in dimethylformamide (6.5 mL). The reaction was capped and irradiated in a CEM Explorer microwave at 120° C. for 4 hours then forced air-cooled. Purification by column chromatography [default gradient (ISCO); EtOAc/hexanes] afforded 397 mg (29%) an oil; 1H NMR (400 MHz, DMSO-d6) δ ppm 3.00 (t, J=1.7 Hz, 4H) 3.69-3.73 (m, 4H) 7.10-7.15 (m, 3H); MS (EI) m/z 259.0 [M+·].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Yield
29%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH:8]=1)[NH2:7].[I-].[Na+].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:19][CH2:20][O:21][CH2:22][CH2:23]Cl>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([N:7]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[CH:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)F
Name
Quantity
2.37 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.3 g
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
6.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a CEM snap top microwave vial (10 ml) equipped with a magnetic stir bar (3×10 mm)
CUSTOM
Type
CUSTOM
Details
The reaction was capped
CUSTOM
Type
CUSTOM
Details
irradiated in a CEM Explorer microwave at 120° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then forced air-cooled
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography [default gradient (ISCO); EtOAc/hexanes]

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)N1CCOCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 397 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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